Physostigmine (hemisulfate)

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzyme Kinetics

This is the definitive BBB-penetrant, reversible AChE inhibitor for reproducible CNS research. Unlike neostigmine (no CNS access) or rivastigmine (>48 hr onset), Physostigmine hemisulfate delivers rapid peak inhibition (30–60 min) and a short half-life (16–22 min) for same-day crossover studies. With an AChE IC50 of 0.67 nM—6.4× more potent than rivastigmine—it serves as the gold-standard reference for scopolamine-reversal models, cognitive deficit paradigms, and high-throughput AChE assay calibration. The hemisulfate salt ensures defined stoichiometry and reliable aqueous solubility for robust in vitro and in vivo workflows.

Molecular Formula C30H44N6O8S
Molecular Weight 648.8 g/mol
Cat. No. B14779795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhysostigmine (hemisulfate)
Molecular FormulaC30H44N6O8S
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O
InChIInChI=1S/2C15H21N3O2.H2O4S/c2*1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h2*5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t2*13?,15-;/m00./s1
InChIKeyYYBNDIVPHIWTPK-MWVHCQAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physostigmine (hemisulfate) CAS 64-47-1: Procurement-Grade Reversible AChE Inhibitor for CNS Research


Physostigmine hemisulfate (Eserine hemisulfate), CAS 64-47-1, is a carbamate alkaloid that functions as a reversible inhibitor of acetylcholinesterase (AChE) [1]. It is characterized by a tertiary amine structure, which confers the ability to cross the blood-brain barrier (BBB) and stimulate central cholinergic neurotransmission, a property not shared by quaternary ammonium AChE inhibitors [2]. The hemisulfate salt form offers defined stoichiometry and water solubility suitable for reproducible in vitro and in vivo experimental workflows .

Physostigmine (hemisulfate) Procurement: Why Rivastigmine, Neostigmine, or Donepezil Cannot Substitute in BBB-Penetrant AChE Assays


Substitution among acetylcholinesterase inhibitors without experimental validation introduces significant risk of data irreproducibility. Physostigmine hemisulfate, rivastigmine, neostigmine, and donepezil diverge fundamentally in enzyme inhibition kinetics, blood-brain barrier permeability, and selectivity profiles. For example, the charged quaternary amine of neostigmine precludes CNS penetration entirely [1], while rivastigmine exhibits substantially slower time-to-peak inhibition (>48 hours for AChE versus 30-60 minutes for physostigmine) [2]. These mechanistic and kinetic disparities render direct substitution invalid for studies requiring central cholinergic modulation or defined temporal inhibition profiles.

Physostigmine (hemisulfate) Quantitative Differentiation: Comparative IC50, BBB Permeability, and Kinetics Data


Physostigmine Exhibits 6.4-Fold Higher AChE Inhibitory Potency than Rivastigmine Under Optimal Assay Conditions

Physostigmine demonstrates superior AChE inhibitory potency compared to the clinically approved Alzheimer's therapeutic rivastigmine. In a direct head-to-head in vitro comparison under optimal assay conditions for each inhibitor, physostigmine achieved an IC50 of 0.67 nM, whereas rivastigmine required an IC50 of 4.3 nM [1]. This represents a 6.4-fold greater potency for physostigmine. The study further established a rank order: physostigmine (0.67 nM) > rivastigmine (4.3 nM) > donepezil (6.7 nM) > TAK-147 (12 nM) > tacrine (77 nM) > ipidacrine (270 nM) [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzyme Kinetics

Physostigmine Achieves Peak AChE Inhibition Within 30-60 Minutes, Versus 48 Hours for Rivastigmine

The carbamate derivatives physostigmine and rivastigmine both require preincubation to exhibit appropriate anti-ChE activity, yet their inhibition kinetics differ markedly. The maximum ChE inhibition by physostigmine developed within 30-60 minutes, while the inhibitory effect of rivastigmine on AChE activity reached its peak only after 48 hours (BuChE peak at 6 hours) [1]. This nearly 50-fold difference in time-to-maximum-inhibition has significant implications for experimental design.

Enzyme Kinetics Time-Dependent Inhibition Carbamate Cholinesterase Inhibitors

Physostigmine Penetrates the Blood-Brain Barrier; Neostigmine and Pyridostigmine Do Not

The tertiary amine structure of physostigmine enables passive diffusion across the blood-brain barrier and subsequent central cholinergic effects. In contrast, neostigmine and pyridostigmine are quaternary ammonium compounds with permanent positive charges that preclude CNS penetration [1]. This structural distinction was functionally validated in a scopolamine-induced hypofrontality model: physostigmine, but not neostigmine, reversed the central deficits (reduced mean cerebral blood flow, frontal deficit, and memory impairment) [2]. The failure of neostigmine to produce these effects, despite its peripheral AChE inhibitory activity, confirms that the observed reversal is centrally mediated and inaccessible to quaternary AChE inhibitors [2].

Blood-Brain Barrier Permeability CNS Pharmacology Quaternary Ammonium Compounds

Physostigmine Has a Short Plasma Elimination Half-Life of 16-22 Minutes, Enabling Rapid-Onset, Rapid-Offset Experimental Control

Pharmacokinetic studies in surgical patients and Alzheimer's disease patients establish physostigmine's short elimination half-life. Following parenteral administration, the plasma elimination half-life is approximately 22 minutes (range 12-40 minutes) in surgical patients, with a distribution half-life of 2.3 minutes [1]. A separate study in Alzheimer's patients reported a mean elimination half-life of 16.4 ± 3.2 minutes [2]. For comparative context, neostigmine has a slower onset (7-11 minutes) and longer duration of effect (60-120 minutes) [3], while donepezil has a terminal elimination half-life of approximately 70 hours.

Pharmacokinetics In Vivo Dosing Acute Pharmacology

Physostigmine (hemisulfate) Provides Defined Water Solubility for Reproducible Aqueous Dosing Versus Variable Free Base or Alternative Salt Forms

The hemisulfate salt form of physostigmine provides defined aqueous solubility specifications that support reproducible experimental preparation. Physostigmine hemisulfate is soluble in water at 32.44 mg/mL (100 mM) . This defined solubility facilitates preparation of concentrated stock solutions and subsequent dilution into aqueous buffers for in vitro assays or in vivo dosing vehicles. Alternative salt forms (e.g., salicylate) have different solubility profiles and stability characteristics, which can introduce variability in experimental reproducibility if not controlled .

Formulation Science Aqueous Solubility Reproducibility

Physostigmine (hemisulfate) Optimal Research Applications: Where BBB Penetration and Sub-Nanomolar AChE Affinity Define Experimental Success


Central Cholinergic Pharmacology and Cognition Studies Requiring BBB-Penetrant AChE Inhibition

Physostigmine hemisulfate is uniquely suited among carbamate AChE inhibitors for studies requiring reliable central nervous system penetration. Its tertiary amine structure confers BBB permeability that quaternary ammonium comparators (neostigmine, pyridostigmine) lack entirely [1]. This property has been functionally validated in scopolamine-induced cognitive deficit models, where physostigmine reversed memory impairment while neostigmine failed to produce any central effect [2]. For researchers investigating cholinergic contributions to learning, memory, attention, or CNS disorders, physostigmine hemisulfate provides the requisite CNS access that alternative reversible AChE inhibitors cannot offer.

Acute Pharmacological Challenge Studies Exploiting Rapid-Onset, Short-Duration AChE Inhibition

The combination of rapid peak inhibition (30-60 minutes) and short plasma half-life (16-22 minutes) makes physostigmine hemisulfate the preferred AChE inhibitor for acute challenge paradigms and crossover experimental designs [3][4]. Unlike rivastigmine (48-hour time-to-peak inhibition) or donepezil (~70-hour half-life), physostigmine enables same-day experimental workflows with minimal carryover between treatment conditions. This temporal precision is essential for studies mapping the time course of cholinergic effects on cerebral blood flow, EEG activity, or behavioral performance.

Anticholinergic Toxicity Model Development and Antidote Mechanism Research

Physostigmine hemisulfate serves as the reference standard for investigating central anticholinergic syndrome reversal. Its ability to cross the BBB and stimulate central cholinergic neurotransmission directly addresses the CNS manifestations of anticholinergic toxicity (delirium, agitation, cognitive impairment) that peripheral-only AChE inhibitors cannot reverse [1]. In vivo models assessing antidotal efficacy against scopolamine, atropine, or other antimuscarinic agents require a BBB-penetrant AChE inhibitor; physostigmine hemisulfate is the only carbamate in its class with this combined central and peripheral activity profile.

AChE Enzyme Assay Calibration and Inhibitor Screening Using High-Potency Reference Compound

With an AChE IC50 of 0.67 nM under optimized assay conditions, physostigmine hemisulfate provides an exceptionally potent positive control for AChE inhibition assays and high-throughput screening campaigns [3]. Its 6.4-fold greater potency versus rivastigmine and 10-fold greater potency versus donepezil enables robust assay window definition at low compound concentrations, minimizing solvent interference and off-target effects. This potency also makes it a valuable reference standard for calibrating instrument sensitivity in AChE activity detection methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Physostigmine (hemisulfate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.